methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate
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Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate typically involves the protection of the amino group of an amino acid, followed by esterification. One common method includes:
Protection of the Amino Group: The amino group of the amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the phenyl ring or the ester group.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the protected amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted esters or amides.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during the formation of peptide bonds. The tert-butoxycarbonyl group is typically removed under acidic conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-2-methyl-3-phenylpropanoate: Lacks the tert-butoxycarbonyl protection.
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate is unique due to its specific combination of a protected amino group and a methyl ester, making it particularly useful in peptide synthesis where selective protection and deprotection are crucial.
Properties
IUPAC Name |
methyl (2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(4,13(18)20-5)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGOHLUPPAZPPQ-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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